Lipophilicity (XLogP3-AA) Comparison: 4-Fluoro-2-indanone vs. 2-Indanone and 4-Fluoro-1-indanone
4-Fluoro-1H-inden-2(3H)-one exhibits a computed XLogP3-AA value of 1.4, representing a modest increase in lipophilicity relative to non-fluorinated 2-indanone (XLogP3-AA = 1.3) [1][2]. In contrast, the regioisomeric 4-fluoro-1-indanone displays a significantly higher lipophilicity (XLogP3-AA = 1.8) [3]. This intermediate lipophilicity of the target compound may offer a balanced profile for optimizing membrane permeability and solubility in early-stage drug discovery.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 2-Indanone (1.3); 4-Fluoro-1-indanone (1.8) |
| Quantified Difference | +0.1 relative to 2-indanone; -0.4 relative to 4-fluoro-1-indanone |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Lipophilicity is a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) properties; a tailored value can improve drug-likeness and guide lead optimization.
- [1] PubChem. (2026). 4-Fluoro-1H-inden-2(3H)-one. PubChem CID 23347090. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1210824-58-0 View Source
- [2] PubChem. (2026). 2-Indanone. PubChem CID 11983. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/11983 View Source
- [3] PubChem. (2026). 4-Fluoro-1-indanone. PubChem CID 12174986. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12174986 View Source
